1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential genotoxicity and are often studied for their implications in various fields, including pharmaceuticals and environmental science .
Analyse Chemischer Reaktionen
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol involves its interaction with genetic material. As a genotoxic impurity, it can cause direct or indirect damage to DNA, leading to mutations and potentially cancer . The molecular targets include DNA bases, where it can form adducts and cause structural changes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Methyl-1-nitrosopiperazin-2-yl)ethan-1-ol include other nitrosamines such as:
1-Methyl-4-nitrosopiperazine: Known for its presence as an impurity in pharmaceuticals.
4-Nitrosopiperazine-1-ethanol: Used in similar research applications and studied for its genotoxic effects.
The uniqueness of this compound lies in its specific structure and the particular pathways it affects in biological systems.
Eigenschaften
CAS-Nummer |
50597-38-1 |
---|---|
Molekularformel |
C7H15N3O2 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-(4-methyl-1-nitrosopiperazin-2-yl)ethanol |
InChI |
InChI=1S/C7H15N3O2/c1-6(11)7-5-9(2)3-4-10(7)8-12/h6-7,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
SCMHIIQEDUUUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(CCN1N=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.